Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Description
Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate (CAS: 885460-48-0) is a thienopyrimidine derivative with a molecular formula of C₁₇H₁₅ClN₂O₂S and a molecular weight of 346.83 g/mol . It features a fused thiophene-pyrimidine core substituted with a chlorine atom at position 4, a phenyl group at position 6, and an isopropyl ester at the acetoxy side chain.
Properties
IUPAC Name |
propan-2-yl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10(2)22-15(21)9-14-19-16(18)12-8-13(23-17(12)20-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQKPOZSKMFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396522 | |
| Record name | Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885460-48-0 | |
| Record name | Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves the reaction of 4-chloro-6-phenylthieno[2,3-d]pyrimidine with isopropyl acetate under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Structure : Pyrimidine ring with a thioether-linked ethyl ester and a thietanyloxy group .
Key Differences :
- Core Heterocycle: Pyrimidine (non-fused) vs. thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine).
- Substituents : Methyl (position 6) and thietanyloxy (position 4) vs. chloro (position 4) and phenyl (position 6).
- Functional Groups : Thioether (C–S–C) vs. acetoxy ester (C–O–COO).
Implications :
Patent Derivatives: Pyrimidine-Based Acetamides (Examples 66 and 67)
Structures :
- Example 66: 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide .
- Example 67: 2-(3-(6-Amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide . Key Differences:
- Backbone: Pyrimidine-phenoxy-acetamide vs. thienopyrimidine-acetate.
- Functional Groups : Amide (NH–CO) vs. ester (O–COO).
- Substituents: Amino and chloro vs. chloro and phenyl. Implications:
- The amide group in Examples 66/67 enhances hydrogen-bonding capacity, favoring interactions with polar residues in target proteins.
- The target compound’s ester group offers higher reactivity for hydrolysis or further derivatization, which is advantageous in prodrug design .
Piperidine-Based Esters ()
Structures: 2,2,6,6-Tetramethylpiperidin-4-yl esters (methyl to nonyl chains) . Key Differences:
- Core: Piperidine vs. thienopyrimidine.
- Substituents : Alkyl esters (C1–C9) vs. isopropyl ester with aromatic/chloro groups.
Implications : - Piperidine esters are more conformationally flexible but lack the planar aromatic system of thienopyrimidine, reducing their suitability for rigid binding pockets.
- The target compound’s fused ring system likely confers higher thermal stability and crystallinity, as evidenced by its use in crystallography studies (e.g., SHELX refinement tools) .
Tabulated Comparison of Key Compounds
Research and Commercial Considerations
- Synthesis : The target compound’s synthesis likely involves cyclization of thiophene and pyrimidine precursors, analogous to methods for Compound 1 (e.g., coupling with chloromethyl reagents) .
- Stability : The chloro and phenyl groups may contribute to photodegradation risks, necessitating storage at 2–8°C .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate?
- Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
Thienopyrimidine core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
Chlorination : Introduction of the 4-chloro substituent using POCl₃ or SOCl₂.
Acetate side-chain incorporation : Alkylation or nucleophilic substitution with isopropyl bromoacetate.
- Key considerations : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for alkylation) significantly impact yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?
- Answer :
- NMR : Focus on δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5–5.0 ppm (ester CH), and aromatic protons (δ 7.2–8.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (exact mass: 386.06 Da). Tandem MS (MS²) can validate fragmentation patterns, such as loss of isopropyl acetate (C₅H₁₀O₂) .
- IR : Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and C-Cl (~750 cm⁻¹).
Q. What preliminary biological screening assays are recommended for assessing its therapeutic potential?
- Answer :
- In vitro : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293 or HeLa).
- Solubility : Use shake-flask methods with HPLC quantification in PBS or simulated biological fluids .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational molecular docking predictions and experimental binding affinity data?
- Answer :
Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.
Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd).
Dynamic simulations : Perform molecular dynamics (MD) over 100+ ns to assess protein-ligand stability.
- Case study : SPR confirmed a Kd of 12 µM for a related thienopyrimidine derivative, contrasting with docking-predicted 3 µM, highlighting solvation effects .
Q. What strategies optimize the compound’s selectivity for target enzymes over structurally similar off-targets?
- Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance steric hindrance.
- Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions.
- Co-crystallization : Resolve X-ray structures (≤2.0 Å) with SHELXL to identify key binding-pocket interactions .
Q. How should researchers address conflicting crystallographic data (e.g., twinning vs. disorder) during structure refinement?
- Answer :
- Twinning analysis : Use SHELXD to detect twin laws (e.g., pseudo-merohedral twinning) and refine with HKLF5 format.
- Disorder modeling : Apply PART and EADP instructions in SHELXL for ambiguous electron density regions.
- Validation : Cross-check Rfree values and Ramachandran outliers using Coot .
Methodological Challenges & Data Analysis
Q. What analytical approaches detect and quantify trace impurities in synthesized batches?
- Answer :
- HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with gradient elution (ACN:H₂O + 0.1% formic acid). Monitor for common by-products (e.g., dechlorinated analogs).
- Quantitative NMR (qNMR) : Compare integral ratios of impurity signals (e.g., δ 2.1 ppm for acetylated by-products) against a certified internal standard (e.g., maleic acid) .
Q. How can researchers reconcile contradictory mass spectral fragmentation patterns across different ionization methods?
- Answer :
- ESI vs. NSI : ESI favors even-electron ions ([M+H]⁺), while NSI may generate odd-electron fragments.
- Collision energy optimization : Adjust CE (10–35 eV) in MS² to stabilize key fragments (e.g., m/z 248.03 for thienopyrimidine core).
- Reference libraries : Cross-validate against manually curated databases like mzCloud (1978 spectra available for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
